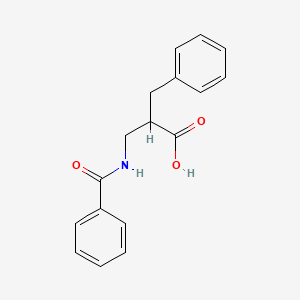![molecular formula C16H19N3O3 B7640420 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid inhibits DHODH by binding to the enzyme's active site and interfering with the electron transfer process. This leads to a decrease in the production of pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its antiproliferative effects, this compound has been shown to have anti-inflammatory and immunosuppressive effects. These effects are thought to be due to the inhibition of DHODH, which leads to a decrease in the production of reactive oxygen species and cytokines. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid in lab experiments is its selectivity for DHODH, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for the use of 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid in scientific research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of this compound's effects on other cellular processes, such as autophagy and apoptosis. Additionally, this compound could be studied in combination with other cancer treatments to determine its potential as a synergistic therapy. Overall, this compound has shown promise as a tool for scientific research and has the potential to contribute to the development of new treatments for cancer and other diseases.
合成法
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid is synthesized through a multistep process involving the reaction of 2-methylbenzyl chloride with 1-methylpyrazole-4-carboxylic acid, followed by coupling with N,N-dimethylglycine methyl ester and deprotection of the resulting product. The final product is obtained through purification by column chromatography.
科学的研究の応用
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid has been used in various scientific research studies due to its ability to selectively inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for cell proliferation. Inhibition of DHODH by this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis, as well as in the prevention of transplant rejection.
特性
IUPAC Name |
2-[(2-methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-5-3-4-6-12(11)7-13(16(21)22)8-17-15(20)14-9-18-19(2)10-14/h3-6,9-10,13H,7-8H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOSLGYXJWMOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)C2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)



![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)